Elimination Half-Life: Rolapitant (~180 h) vs. Aprepitant (9–13 h) vs. Netupitant (~96 h)
Rolapitant exhibits the longest elimination half-life among all commercially available NK-1 receptor antagonists. Compared to aprepitant, which requires a multi-day oral dosing regimen (125 mg day 1, 80 mg days 2–3) due to its short half-life of 9–13 hours, rolapitant's half-life of approximately 180 hours enables a single oral 180 mg dose to provide coverage for up to 5–7 days [1]. Netupitant, with an intermediate half-life of ~96 hours, also falls substantially short of rolapitant's duration [2].
| Evidence Dimension | Terminal elimination half-life |
|---|---|
| Target Compound Data | ~180 hours (range 169–186 hours) |
| Comparator Or Baseline | Aprepitant: 9–13 hours; Netupitant: ~96 hours |
| Quantified Difference | Rolapitant half-life is ~13.8–20× longer than aprepitant; ~1.9× longer than netupitant |
| Conditions | Healthy human subjects and cancer patients; single oral dose administration |
Why This Matters
The extended half-life enables single-dose prophylaxis for the entire 5-day period of delayed CINV risk, simplifying protocol adherence and eliminating the need for multi-day outpatient oral antiemetic dosing.
- [1] Table 2. NK-1 receptor antagonist comparison: Elimination half-life of Rolapitant ~180 h, Aprepitant ~9–13 h, Netupitant ~96 h. PMC5327850. View Source
- [2] Zhang ZY, Wang J, Kansra V, Wang X. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective neurokinin-1 receptor antagonist, in healthy male subjects. Invest New Drugs. 2019 Feb;37(1):139-146. doi: 10.1007/s10637-018-0638-1. PMID: 30032410. Mean half-life of 186 h. View Source
